molecular formula C9H17NO B13220397 4-Amino-1-cyclobutyl-3-methylbutan-2-one

4-Amino-1-cyclobutyl-3-methylbutan-2-one

Cat. No.: B13220397
M. Wt: 155.24 g/mol
InChI Key: SXJWGQFFOIHEJG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-cyclobutyl-3-methylbutan-2-one typically involves the reaction of cyclobutyl ketone with methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires careful temperature and pressure control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality and yield. The compound is then purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-cyclobutyl-3-methylbutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-1-cyclobutyl-3-methylbutan-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclobutyl-3-methylbutan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-cyclobutyl-3-methylbutan-2-ol: Similar structure but with an alcohol group instead of a ketone.

    4-Amino-1-cyclobutyl-3-methylbutan-2-nitrile: Contains a nitrile group instead of a ketone.

    4-Amino-1-cyclobutyl-3-methylbutan-2-carboxylic acid: Features a carboxylic acid group instead of a ketone.

Uniqueness

4-Amino-1-cyclobutyl-3-methylbutan-2-one is unique due to its specific combination of a cyclobutyl ring, an amino group, and a ketone functional group. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-amino-1-cyclobutyl-3-methylbutan-2-one

InChI

InChI=1S/C9H17NO/c1-7(6-10)9(11)5-8-3-2-4-8/h7-8H,2-6,10H2,1H3

InChI Key

SXJWGQFFOIHEJG-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(=O)CC1CCC1

Origin of Product

United States

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